REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:10](=O)[C:9]2[CH:8]=[C:7]3[C:12]([CH3:19])([CH3:18])[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:6]3=[CH:5][C:4]=2[CH2:3]1.[BH4-].[Na+].C(O)C.Cl>C(OCC)C>[CH3:1][C:2]1[CH2:10][C:9]2[CH:8]=[C:7]3[C:12]([CH3:19])([CH3:18])[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:6]3=[CH:5][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
2,3,5,7-Tetrahydro-2,5,5,8,8-pentamethyl-1H-Benz(f)inden-1-one
|
Quantity
|
14.89 g
|
Type
|
reactant
|
Smiles
|
CC1CC=2C=C3C(=CC2C1=O)C(CCC3(C)C)(C)C
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
After the reaction period the mixture
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
WASH
|
Details
|
washed with 1M HCl (1×100 mL)
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed from the organic layer
|
Type
|
TEMPERATURE
|
Details
|
the residue refluxed in benzene (300 mL) with p-toluenesulfonic acid (0.12 g)
|
Type
|
WASH
|
Details
|
The mixture was then washed with 1M NaHCO3 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed from the organic layer
|
Type
|
CUSTOM
|
Details
|
resulting in the isolation of a yellow oil
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH (0° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C=C3C(=CC2C1)C(CCC3(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.37 g | |
YIELD: PERCENTYIELD | 74.3% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |